N2-Propylpyridine-2,3-diamine dihydrochloride
Description
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2-N-propylpyridine-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-5-10-8-7(9)4-3-6-11-8;;/h3-4,6H,2,5,9H2,1H3,(H,10,11);2*1H |
InChI Key |
SRYXCAASPNGGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Propylpyridine-2,3-diamine dihydrochloride typically involves the reaction of pyridine derivatives with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N2-Propylpyridine-2,3-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N2-Propylpyridine-2,3-dione, while reduction may yield N2-Propylpyridine-2,3-diamine .
Scientific Research Applications
N2-Propylpyridine-2,3-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Propylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- HC Blue No. 7: Methoxy and methyl groups stabilize the dye structure during oxidative hair coloring, whereas the propyl variant lacks such functional groups for dye formation .
- Estradiol-linked triazole derivative : The steroid moiety enables receptor-specific targeting, contrasting with the simpler pyridine core of N2-propylpyridine derivatives .
Biological Activity
N2-Propylpyridine-2,3-diamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound through various studies, mechanisms of action, and applications.
Chemical Structure and Properties
This compound is characterized by its pyridine ring and a propylamine side chain. Its molecular formula is , with a molecular weight of approximately 207.12 g/mol when in dihydrochloride form. This structure allows for interactions with various biological targets, which are crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate cellular processes such as:
- Signal Transduction : The compound can influence pathways involved in cell signaling.
- Gene Expression : It may affect the transcription of genes related to cell growth and apoptosis.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Low |
The compound exhibits a broad spectrum of activity, suggesting it could be developed into an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves:
- Cell Cycle Arrest : The compound can cause G1 phase arrest in cancer cells.
- Apoptotic Pathways : It activates caspases leading to programmed cell death.
A comparative analysis of IC50 values for different cell lines is presented below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : In a controlled experiment, the compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial counts at concentrations above 10 µg/mL.
- Cancer Cell Line Study : A study involving MCF-7 cells showed that treatment with this compound led to a 30% increase in apoptosis compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for N2-propylpyridine-2,3-diamine dihydrochloride, and how can reaction yields be optimized?
A two-step synthesis is often employed, inspired by analogous dihydrochloride compounds:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a protected intermediate (e.g., di-tert-butyl derivatives).
- Step 2 : Deprotection using concentrated HCl to yield the dihydrochloride salt . Optimization tips:
- Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Reported yields for similar syntheses exceed 95% after purification .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm structural integrity (e.g., proton assignments for pyridine and propyl groups) .
- HPLC : Assess purity (>95% by area normalization) and detect trace impurities .
- Mass spectrometry (MS) : Validate molecular weight (e.g., C9H15Cl2N3, MW 236.14) .
- X-ray crystallography : Resolve crystal structure (if single crystals are obtainable) .
Q. How should researchers assess the purity of this compound, and what standards apply?
Follow pharmacopeial guidelines for dihydrochloride salts:
- USP standards : Test clarity, color, sulfated ash, and loss on drying .
- Heavy metal analysis : Limit ≤20 μg/g via atomic absorption spectroscopy .
- Hygroscopicity testing : Store in desiccators to prevent moisture absorption, which may alter purity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Contradictions may arise from:
- Tautomerism : Pyridine derivatives can exhibit tautomeric shifts; use variable-temperature NMR to confirm .
- Byproducts : Trace alkylation or oxidation byproducts (e.g., N-oxide formation) require LC-MS/MS for identification . Mitigation: Optimize reaction stoichiometry and employ scavengers (e.g., antioxidants) during synthesis .
Q. How does the dihydrochloride salt form influence stability under varying storage conditions?
Stability considerations:
Q. What biochemical assays are suitable for studying this compound’s mechanism of action?
Based on structurally related inhibitors (e.g., LSD1):
- Enzyme inhibition assays : Measure IC50 against lysine-specific demethylases using fluorogenic substrates .
- Cellular assays : Evaluate antiproliferative effects via MTT assays in cancer cell lines (e.g., leukemia, solid tumors) .
- Epigenetic profiling : Use ChIP-seq or RNA-seq to assess histone methylation changes (e.g., H3K4/9 methylation) .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
Strategies include:
- Co-solvents : Use DMSO (≤0.1% v/v) to enhance solubility without cytotoxicity .
- Salt exchange : Convert to a more soluble salt (e.g., sulfate) temporarily for assays .
- Nanoparticle formulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
